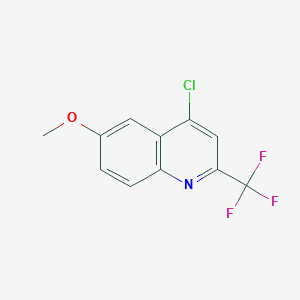

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

Descripción general

Descripción

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3NO . It is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves a Pd-catalyzed coupling reaction . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular weight of this compound is 261.63 . Its molecular structure can be represented by the SMILES stringClC1=CC(C(F)(F)F)=NC(C=C2)=C1C=C2OC . Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Pharmacomodulation and Cytotoxicity : A study by Helissey et al. (1989) investigated the synthesis of 4-Chloro-8-methoxy-11H-indolo[3,2-c]quinoline, a derivative of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, and its potential cytotoxic effects. The study involved nitration, reduction, and oxidation processes, exploring the compound's utility in medical pharmacology, particularly in cytotoxic applications (Helissey et al., 1989).

Antimicrobial Activity : Bonacorso et al. (2018) described the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives. The study aimed to investigate their potential antimicrobial activity, although the results did not show significant antimicrobial effects at tested concentrations (Bonacorso et al., 2018).

UV Spectra Study : Gershuns et al. (1970) synthesized and studied 4-substituted 2-(benzimidazol-2′-yl)quinolines, including 4-chloro-6-methoxyquinoline derivatives. Their research focused on understanding the UV spectra of these compounds, which is critical for their application in analytical chemistry and other scientific fields (Gershuns et al., 1970).

Antiviral Properties Against SARS-CoV-2 : A study by Seliem et al. (2021) explored the synthesis of quinoline-triazole conjugates, including derivatives of this compound, for potential antiviral properties against SARS-CoV-2. This research is crucial in the development of new therapeutic options for treating coronavirus infections (Seliem et al., 2021).

c-Met Kinase Inhibition : Li et al. (2013) investigated 4-(2-fluorophenoxy)quinoline derivatives containing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety for their inhibitory activity against c-Met kinase. These compounds, related to this compound, showed promising antiproliferative activity against cancer cell lines (Li et al., 2013).

Optical and Morphological Studies : Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including compounds related to this compound. Their research focused on the optical properties and morphological studies of these compounds, which are significant in materials science and engineering applications (Rajalakshmi & Palanisami, 2020).

Proton Sponge Synthesis : Dyablo et al. (2015) reported the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, including methoxy group substitutions at positions 6 and 8. This research is relevant to the synthesis of quinoline proton sponges, which have applications in organic chemistry and molecular design (Dyablo et al., 2015).

Liquid Crystal Evaluation : Rodrigues et al. (2019) synthesized 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, exploring their properties as liquid crystals. This research contributes to the development of materials for display technologies and optoelectronic devices (Rodrigues et al., 2019).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline are not mentioned in the search results, the compound’s involvement in Suzuki–Miyaura coupling suggests its potential use in the synthesis of various organic compounds . Furthermore, the increasing importance of fluorinated organic chemicals in the agrochemical, pharmaceutical, and functional materials fields suggests potential future applications for this compound .

Mecanismo De Acción

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Quinoline derivatives are known to interact with various biological targets through different mechanisms, such as intercalation into dna, inhibition of enzymes, and interaction with cell receptors .

Biochemical Pathways

Quinoline derivatives have been found to be involved in various biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

4-chloro-6-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBOGCSHKBTGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618328 | |

| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-27-5 | |

| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)

![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)